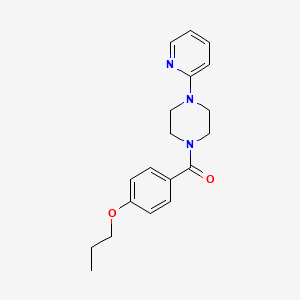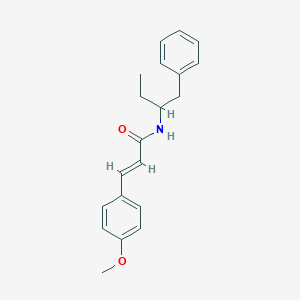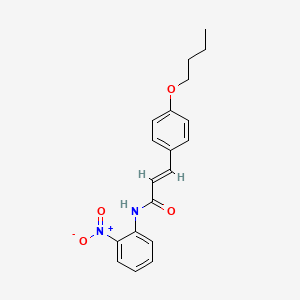
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine, also known as P4MP, is a chemical compound that has been studied extensively for its potential therapeutic applications. P4MP belongs to the class of piperazine derivatives and has been found to exhibit promising properties in the field of medicinal chemistry.
Mecanismo De Acción
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine acts as a selective agonist for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and behavior. By binding to these receptors, 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine can modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which play a crucial role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine can induce a wide range of biochemical and physiological effects, including increased levels of serotonin, enhanced cognitive function, and improved mood. 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine has also been found to exhibit anxiolytic and antidepressant-like effects in animal models, which suggests its potential as a therapeutic agent for the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine is its high potency and selectivity for the 5-HT1A and 5-HT2A receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine is its relatively short half-life, which may limit its use in long-term studies.
Direcciones Futuras
There are several potential future directions for the study of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine, including the development of more potent and selective analogs, the investigation of its therapeutic potential in various neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of novel drug delivery systems may help to overcome some of the limitations associated with the use of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine in clinical settings.
Métodos De Síntesis
The synthesis of 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 4-propoxybenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and typically yields 1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine in good to excellent yields.
Aplicaciones Científicas De Investigación
1-(4-propoxybenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to exhibit potent serotonin receptor agonist activity, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
(4-propoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-15-24-17-8-6-16(7-9-17)19(23)22-13-11-21(12-14-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKKPVNYBDQPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,2R*,4R*)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5491155.png)
![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)
![2-(3-chloro-4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5491208.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5491230.png)
![N-[4-(4-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5491240.png)
![3-ethyl-2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5491248.png)